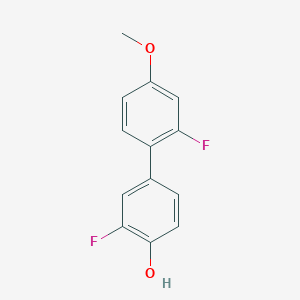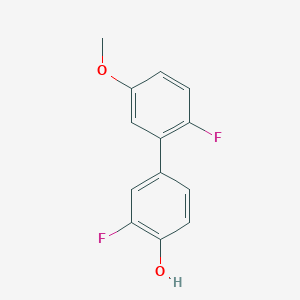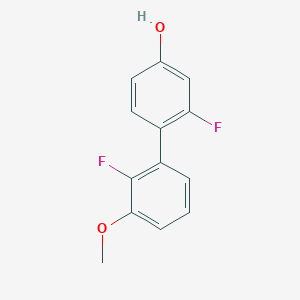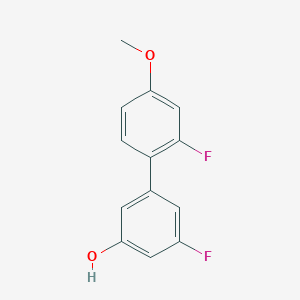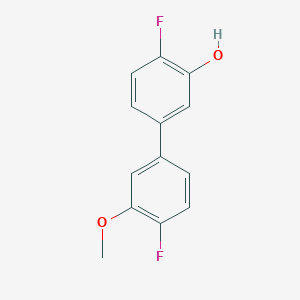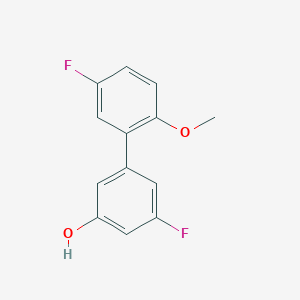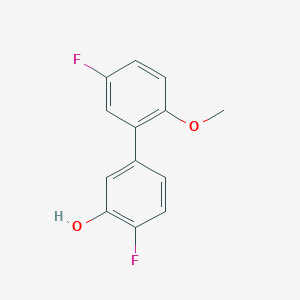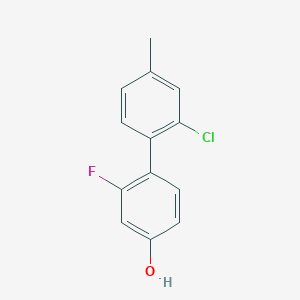
4-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-4-methylphenyl)-3-fluorophenol, 95% (hereinafter referred to as 4-CMF-95) is a fluorinated phenolic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of about 64°C and a boiling point of about 188°C. It is soluble in most organic solvents, such as ethanol, methanol, and acetone, and is slightly soluble in water. 4-CMF-95 has a wide range of applications, from analytical chemistry to biochemistry.
科学的研究の応用
4-CMF-95 has a variety of scientific research applications. It has been used as a reagent in analytical chemistry, as a catalyst in organic synthesis, and as a fluorescent probe in biochemistry. In addition, 4-CMF-95 has been used in the development of new drugs, as a fluorescent dye for imaging biological structures, and as a fluorescence quencher in DNA-based biosensors.
作用機序
The mechanism of action of 4-CMF-95 is not fully understood. However, it is believed that the compound acts as a fluorescence quencher by forming a complex with the fluorescent molecule, thus reducing its fluorescence intensity. In addition, 4-CMF-95 has been shown to interact with metal ions, such as zinc, copper, and iron, which can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMF-95 are not fully understood. However, the compound has been shown to interact with a variety of proteins, such as enzymes, receptors, and ion channels. In addition, 4-CMF-95 has been shown to inhibit the activity of certain enzymes, such as tyrosine hydroxylase and cytochrome P450. It has also been shown to affect the expression of certain genes, such as those involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
The main advantage of using 4-CMF-95 in lab experiments is its low cost and availability. In addition, the compound is relatively stable and has a wide range of applications. However, the compound is highly toxic and should be handled with care. In addition, the compound can interact with other compounds, such as metal ions, which could affect the results of experiments.
将来の方向性
The potential future directions for 4-CMF-95 include the development of new drugs and fluorescent probes, the use of the compound as a fluorescent quencher in DNA-based biosensors, and the use of the compound as a catalyst in organic synthesis. In addition, the compound could be used to study the biochemical and physiological effects of the compound on cells and tissues, as well as to explore its potential therapeutic applications.
合成法
4-CMF-95 can be synthesized in a three-step process. The first step involves the reaction of 2-chloro-4-methylphenol with fluoroacetic acid to form 4-(2-chloro-4-methylphenyl)fluoroacetate. This reaction is typically carried out in an inert atmosphere at a temperature of about 80°C. The second step involves the hydrolysis of 4-(2-chloro-4-methylphenyl)fluoroacetate with aqueous sodium hydroxide to form 4-(2-chloro-4-methylphenyl)-3-fluorophenol. The third step involves the purification of the 4-CMF-95 product by recrystallization in a suitable solvent.
特性
IUPAC Name |
4-(2-chloro-4-methylphenyl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-4-10(12(14)6-8)11-5-3-9(16)7-13(11)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOHBSURHNJVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684304 |
Source


|
| Record name | 2'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-12-7 |
Source


|
| Record name | 2'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
